Methyl 3-acetylamino-5-hydroxybenzoate
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Overview
Description
Methyl 3-acetylamino-5-hydroxybenzoate: is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group at the 3-position and a hydroxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetylamino-5-hydroxybenzoate can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetylamino-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 3-acetylamino-5-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of Methyl 3-acetylamino-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxy group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: This compound has a similar structure but with a chlorine atom at the 5-position instead of a hydroxy group.
Methyl 4-hydroxybenzoate:
Methyl 3-hydroxybenzoate: Similar structure but without the acetylamino group.
Uniqueness: Methyl 3-acetylamino-5-hydroxybenzoate is unique due to the presence of both the acetylamino and hydroxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
885044-44-0 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-acetamido-5-hydroxybenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(14)15-2)4-9(13)5-8/h3-5,13H,1-2H3,(H,11,12) |
InChI Key |
SHEVCVDICUNRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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